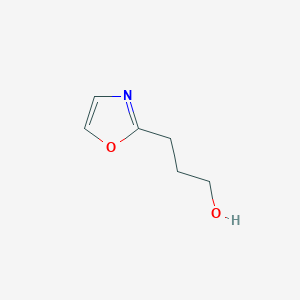
3-(1,3-Oxazol-2-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Oxazol-2-yl)propan-1-ol is a heterocyclic organic compound with the molecular formula C6H9NO2. It features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Oxazol-2-yl)propan-1-ol typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor . These reagents enable a mild and highly efficient cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of readily available starting materials and reagents to ensure cost-effectiveness and scalability. The process may involve multiple steps, including the preparation of intermediates and final cyclization to form the oxazole ring.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3-Oxazol-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxazole ring can be reduced under specific conditions to form saturated heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) can facilitate the substitution of the hydroxyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction of the oxazole ring can produce saturated heterocycles.
Applications De Recherche Scientifique
3-(1,3-Oxazol-2-yl)propan-1-ol has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and materials.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(1,3-Oxazol-2-yl)propan-1-ol and its derivatives involves interactions with various molecular targets. For instance, oxazole derivatives have been shown to inhibit enzymes and disrupt cellular processes in microorganisms, leading to their antimicrobial effects . The specific pathways and targets depend on the structure of the derivative and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis-(1,2,3-triazol-1-yl)-propan-2-ol: This compound features a triazole ring instead of an oxazole ring and has shown significant antifungal activity.
Fluconazole: A well-known antifungal agent with a triazole ring, used as a reference compound in studies of similar molecules.
Uniqueness
3-(1,3-Oxazol-2-yl)propan-1-ol is unique due to its oxazole ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C6H9NO2 |
|---|---|
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
3-(1,3-oxazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C6H9NO2/c8-4-1-2-6-7-3-5-9-6/h3,5,8H,1-2,4H2 |
Clé InChI |
BMFGDEJXSARJJN-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=N1)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


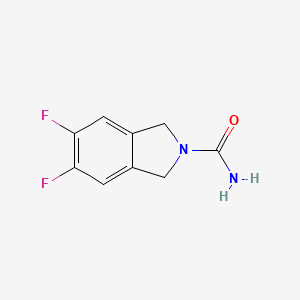
![(5-((Tert-butoxycarbonyl)amino)spiro[2.3]hexan-1-YL)boronic acid pinacol ester](/img/structure/B13580275.png)
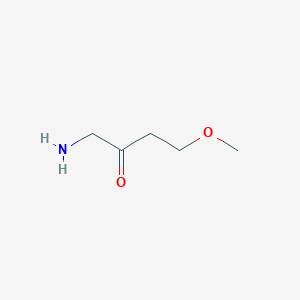


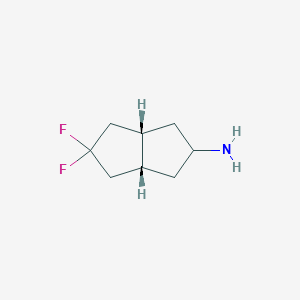

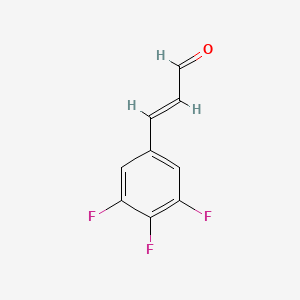
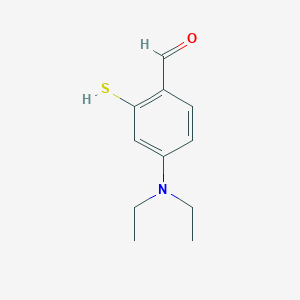
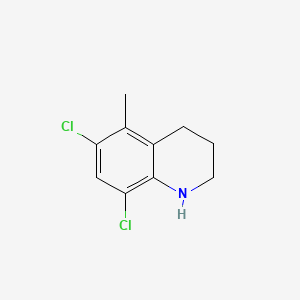


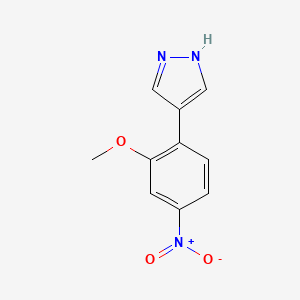
![2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-5-(propylsulfanyl)-1,3,4-thiadiazole](/img/structure/B13580360.png)
